molecular formula C11H22ClN B1492402 3-(Cyclohexylmethyl)pyrrolidine hydrochloride CAS No. 2098129-56-5

3-(Cyclohexylmethyl)pyrrolidine hydrochloride

Cat. No.: B1492402
CAS No.: 2098129-56-5
M. Wt: 203.75 g/mol
InChI Key: OXAFUXONMCXOSB-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of secondary amines. It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a cyclohexylmethyl group. This compound is often used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Reduction of Pyrrolidine Derivatives: One common synthetic route involves the reduction of pyrrolidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Alkylation of Pyrrolidine: Another method is the alkylation of pyrrolidine with cyclohexylmethyl halides (e.g., cyclohexylmethyl chloride) in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: In industrial settings, the compound is typically synthesized through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form pyrrolidone derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen atom.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Strong bases such as potassium tert-butoxide (KOtBu) and alkyl halides like cyclohexylmethyl chloride.

Major Products Formed:

  • Oxidation: Pyrrolidone derivatives.

  • Reduction: Corresponding amine derivatives.

  • Substitution: Alkylated pyrrolidine derivatives.

Scientific Research Applications

3-(Cyclohexylmethyl)pyrrolidine hydrochloride is used in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and fine chemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein binding.

  • Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in drug development.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Cyclohexylmethyl)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, influencing biological processes. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

3-(Cyclohexylmethyl)pyrrolidine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Pyrrolidine: A simpler cyclic amine without the cyclohexylmethyl group.

  • N-Cyclohexyl methylone: A substituted cathinone with psychoactive properties.

  • Cyclohexylmethanol: A cyclohexane ring functionalized with an alcohol group.

Each of these compounds has distinct structural features and applications, making this compound unique in its own right.

Properties

IUPAC Name

3-(cyclohexylmethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAFUXONMCXOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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